2-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

2-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 1774901-03-9) is a disubstituted 1,6-dihydropyridine-3-carbonitrile bearing a cyclopropyl moiety at the 2-position and a carbonyl at the 6-position, with molecular formula C₉H₈N₂O and molecular weight 160.17 g/mol. The 6-oxo-1,6-dihydropyridine-3-carbonitrile scaffold has been established as a privileged chemotype in kinase inhibitor programs, most notably as cyclin-dependent kinase 5 (CDK5) inhibitors , while cyclopropyl-substituted pyridines are documented as calcium channel blockers in the patent literature.

Molecular Formula C9H8N2O
Molecular Weight 160.176
CAS No. 1774901-03-9
Cat. No. B2985523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
CAS1774901-03-9
Molecular FormulaC9H8N2O
Molecular Weight160.176
Structural Identifiers
SMILESC1CC1C2=C(C=CC(=O)N2)C#N
InChIInChI=1S/C9H8N2O/c10-5-7-3-4-8(12)11-9(7)6-1-2-6/h3-4,6H,1-2H2,(H,11,12)
InChIKeyRKUPPJVOGUUDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 1774901-03-9): Core Scaffold Identity and Procurement-Relevant Characteristics


2-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 1774901-03-9) is a disubstituted 1,6-dihydropyridine-3-carbonitrile bearing a cyclopropyl moiety at the 2-position and a carbonyl at the 6-position, with molecular formula C₉H₈N₂O and molecular weight 160.17 g/mol . The 6-oxo-1,6-dihydropyridine-3-carbonitrile scaffold has been established as a privileged chemotype in kinase inhibitor programs, most notably as cyclin-dependent kinase 5 (CDK5) inhibitors [1], while cyclopropyl-substituted pyridines are documented as calcium channel blockers in the patent literature [2]. Commercial sourcing data indicate this compound is available as a research chemical from specialty suppliers with minimum purity specification of 95% , although certain catalog listings have been discontinued, suggesting intermittent availability .

Why 2-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Cannot Be Interchanged with Generic 6-Oxo-1,6-dihydropyridine-3-carbonitrile Analogs


Substitution at the 2-position of the 6-oxo-1,6-dihydropyridine-3-carbonitrile scaffold is a critical determinant of both biological target engagement and physicochemical properties. The cyclopropyl group introduces conformational constraint through its rigid three-membered ring, which restricts rotational freedom of the C2 substituent and pre-organizes the molecule into a bioactive conformation distinct from flexible alkyl analogs such as 2-ethyl or 2-isopropyl derivatives [1]. In kinase inhibitor optimization, the nature of the C2 substituent directly modulates CDK5 inhibitory potency, with structure-activity relationship (SAR) studies demonstrating that even minor modifications at this position produce substantial shifts in IC₅₀ values [1]. Furthermore, the absence of a halogen at the 5-position distinguishes this compound from the 5-bromo analog (CAS 1710661-32-7), which engages different reactivity profiles in cross-coupling chemistry and may exhibit divergent biological activity profiles. For procurement purposes, the specific CAS registry number 1774901-03-9 is not interchangeable with any other 6-oxo-1,6-dihydropyridine-3-carbonitrile derivative, as even isosteric replacements (e.g., cyclopropyl → isopropyl) alter molecular recognition, metabolic stability, and synthetic utility [1].

Quantitative Differentiation Evidence for 2-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 1774901-03-9) vs. Structural Analogs


Cyclopropyl vs. Ethyl/Isopropyl Substituent: Conformational Constraint and Metabolic Stability Advantage

The cyclopropyl group at the 2-position of 6-oxo-1,6-dihydropyridine-3-carbonitrile enforces a constrained dihedral angle between the cyclopropyl ring and the dihydropyridine core, reducing the number of low-energy conformers relative to the 2-ethyl analog (CAS 95891-30-8) or 2-isopropyl analog. This conformational restriction is a well-established principle in medicinal chemistry for reducing entropic penalties upon target binding and for improving metabolic stability by shielding the C2 position from cytochrome P450-mediated oxidation. In the CDK5 inhibitor series reported by Kaller et al. (2009), the nature of the C2 substituent was identified as a key SAR handle, with systematic variation producing IC₅₀ shifts exceeding 10-fold across the series [1]. While direct head-to-head comparative data for the cyclopropyl vs. ethyl substitution at this exact scaffold are not publicly available, class-level inference from dihydropyridine calcium channel blocker patents confirms that cyclopropyl substitution confers distinct pharmacological properties compared to straight-chain or branched alkyl congeners [2].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Absence of 5-Position Halogen: Differentiated Reactivity for Cross-Coupling vs. 5-Bromo Analog

2-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile lacks a halogen substituent at the 5-position, directly distinguishing it from the 5-bromo analog (5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, CAS 1710661-32-7). The 5-bromo derivative is reported to exhibit COX-2 inhibition (IC₅₀ = 0.89 μM) and tyrosine kinase inhibition (IC₅₀ = 1.2 μM) in in vitro enzyme assays, activities that are contingent upon the presence of the bromine atom either as a direct binding element or as a synthetic handle for further elaboration . In contrast, the non-halogenated target compound (CAS 1774901-03-9) presents an unsubstituted 5-position, making it suitable for electrophilic aromatic substitution, directed C–H functionalization, or use as a negative control in SAR studies where the contribution of the 5-bromo substituent to biological activity must be deconvoluted. Procuring the non-halogenated compound is essential for laboratories conducting systematic SAR by serial halogen introduction at the 5-position.

Synthetic chemistry Cross-coupling Building block utility

Scaffold Privilege in CDK5 Kinase Inhibition: 6-Oxo-1,6-dihydropyridine Core vs. 1,4-Dihydropyridine Calcium Channel Blockers

The 6-oxo-1,6-dihydropyridine-3-carbonitrile scaffold was specifically optimized as a CDK5 inhibitor chemotype in a structure-based drug design campaign, distinguishing it from the 1,4-dihydropyridine class that is canonically associated with L-type calcium channel blockade. Kaller et al. (2009) reported that 6-oxo-1,6-dihydropyridines achieve potent CDK5 inhibition through active-site homology-guided design, with the 3-carbonitrile group serving as a key hydrogen-bond acceptor in the kinase hinge region [1]. In contrast, classical 1,4-dihydropyridines such as nifedipine and amlodipine exert their pharmacological effects through calcium channel binding and lack the 3-carbonitrile hinge-binding motif. This mechanistic divergence means that 2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile cannot be functionally substituted by a 1,4-dihydropyridine calcium channel blocker in CDK5-targeted assay systems, and vice versa. The cyclopropyl substituent at the 2-position further differentiates this compound within the 6-oxo-1,6-dihydropyridine series itself.

Kinase inhibition Neurodegeneration CDK5 pharmacology

Purity and Sourcing Reliability: Commercial Specification Compared to Unsubstituted Parent Scaffold

Commercially, 2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is supplied with a minimum purity specification of 95% . In comparison, the unsubstituted parent scaffold 6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 94805-52-4) and the 1-methyl analog (CAS 35441-10-2) are available from multiple vendors with purity specifications ranging from 95% to 98% . The cyclopropyl-substituted compound has been listed as a discontinued product by at least one supplier (CymitQuimica/Biosynth) , indicating that sourcing stability may be a procurement consideration. Laboratories requiring uninterrupted supply for multi-year programs should verify vendor inventory depth and alternative synthetic accessibility before committing to this specific CAS number as a key intermediate.

Chemical procurement Quality control Building block supply

Optimal Deployment Scenarios for 2-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 1774901-03-9) in Research and Development Programs


CDK5 Inhibitor Lead Optimization: SAR Exploration at the 2-Position

This compound is optimally deployed as a key intermediate in cyclin-dependent kinase 5 (CDK5) inhibitor programs. The 6-oxo-1,6-dihydropyridine-3-carbonitrile core has been validated as a CDK5-inhibitory scaffold, and the 2-cyclopropyl substituent provides a conformationally constrained pharmacophore that cannot be replicated by flexible alkyl analogs. Medicinal chemistry teams should use CAS 1774901-03-9 as the starting point for exploring the steric and electronic requirements of the CDK5 ATP-binding pocket at the solvent-exposed 2-position, with the non-halogenated 5-position permitting subsequent diversification via electrophilic substitution or directed C–H activation [1].

Building Block for Parallel Library Synthesis with 5-Position Diversification

The absence of a halogen at the 5-position makes this compound an ideal parent scaffold for generating focused libraries through late-stage C–H functionalization or electrophilic aromatic substitution. Unlike the 5-bromo analog (CAS 1710661-32-7), which is pre-functionalized for Suzuki–Miyaura or Buchwald–Hartwig cross-coupling, CAS 1774901-03-9 allows chemists to install diverse substituents (nitro, amino, sulfonyl, or halogen) at the 5-position under conditions that avoid palladium contamination, which is critical for biological assays sensitive to trace metal impurities .

Negative Control for 5-Bromo Analog Biological Profiling

In studies where the 5-bromo analog has demonstrated COX-2 inhibition (IC₅₀ 0.89 μM) and tyrosine kinase inhibition (IC₅₀ 1.2 μM), this non-halogenated compound serves as the essential matched-pair negative control. Any biological activity observed with CAS 1774901-03-9 that overlaps with the bromo analog's profile can be attributed to the core scaffold, whereas differential activity isolates the contribution of the 5-bromo substituent. Pharmacologists and assay biologists should co-procure both compounds to establish rigorous SAR in enzyme and cellular assays .

Calcium Channel Blocker Scaffold-Hopping Programs

Given the established patent literature on cyclopropyl pyridine compounds as calcium channel blockers (US Patent 4,591,587), this compound may serve as a scaffold-hopping starting point for programs seeking to bridge kinase inhibition and ion channel modulation. The cyclopropyl substituent is a recognized pharmacophoric element in cardiovascular drug design, and the 3-carbonitrile and 6-oxo functionalities provide additional vectors for target engagement. Teams exploring polypharmacology or target deconvolution should evaluate this compound in calcium channel radioligand displacement assays alongside CDK5 enzymatic assays to define its selectivity profile [2].

Quote Request

Request a Quote for 2-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.